3-(Piperazin-1-yl)quinoxalin-2(1H)-one
Overview
Description
“3-(Piperazin-1-yl)quinoxalin-2(1H)-one” is a chemical compound with the molecular formula C12H14N4O . It is used in research and not intended for human or veterinary use.
Synthesis Analysis
The synthesis of quinoxaline derivatives, including “3-(Piperazin-1-yl)quinoxalin-2(1H)-one”, has been a subject of research for the past two decades . Various synthetic routes have been developed with a focus on green chemistry and cost-effective methods . A series of 3-vinyl-quinoxalin-2(1H)-one derivatives were synthesized using TKI258 as a lead compound .Molecular Structure Analysis
The molecular structure of “3-(Piperazin-1-yl)quinoxalin-2(1H)-one” consists of a quinoxaline core with a piperazine substitution at the 3-position . The molecular weight of the compound is 230.27 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(Piperazin-1-yl)quinoxalin-2(1H)-one” are not fully detailed in the search results. The compound has a molecular weight of 230.27 g/mol . Other properties such as melting point, boiling point, and density are not available .Scientific Research Applications
Synthesis and Chemical Properties
- 3-(Piperazin-1-yl)quinoxalin-2(1H)-one derivatives have been synthesized through various chemical reactions, including ring expansions and modifications. For instance, a study by Zaleska et al. (2003) demonstrated the preparation of fully saturated piperazin-3-one and quinoxalin-3-one derivatives using reactions of specific acids with aliphatic 1,2-diamines, leading to unusual ring expansions to 1,4-diazines (Zaleska et al., 2003).
Biological Activities and Pharmaceutical Applications
- Quinoxaline derivatives, including those with 3-(Piperazin-1-yl)quinoxalin-2(1H)-one, have shown promise in various pharmacological applications:
- As H4 receptor ligands with anti-inflammatory properties: Smits et al. (2008) discovered compounds with potent H4 receptor ligand activities that exhibited significant anti-inflammatory properties in vivo (Smits et al., 2008).
- In cancer treatment: Quinoxalinecarbonitrile 1,4-di-N-oxide derivatives, with piperazine and aniline derivatives as new basic lateral chains, were studied for their hypoxic-cytotoxic agents in cancer therapy. Among these, certain piperazine derivatives displayed potent activities (Ortega et al., 2000).
- As antimicrobial agents: Novel quinoline derivatives containing 3-piperazin-1-yl-benzo[d]isothiazole were synthesized and evaluated for their antimicrobial activities, showing potential in developing new antimicrobial quinoline derivatives (Marganakop et al., 2022).
Future Directions
properties
IUPAC Name |
3-piperazin-1-yl-1H-quinoxalin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c17-12-11(16-7-5-13-6-8-16)14-9-3-1-2-4-10(9)15-12/h1-4,13H,5-8H2,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBHKPSBTQOQTHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=CC=CC=C3NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30506883 | |
Record name | 3-(Piperazin-1-yl)quinoxalin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30506883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Piperazin-1-yl)quinoxalin-2(1H)-one | |
CAS RN |
55686-32-3 | |
Record name | 3-(Piperazin-1-yl)quinoxalin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30506883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.